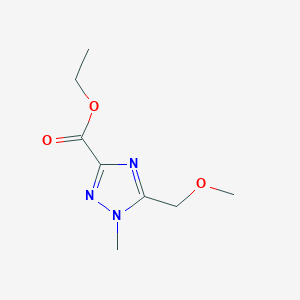

ethyl 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate

Vue d'ensemble

Description

Ethyl 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an ester, followed by methylation and methoxymethylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives, a critical step for further functionalization.

-

Acid-Catalyzed Hydrolysis : Treatment with HCl (2N) in aqueous media yields 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid .

-

Amide Formation : Reaction with ammonia or primary amines in methanol produces carboxamide derivatives, as demonstrated in the ammonolysis of ethyl 5-(alkyloxymethyl)triazole-3-carboxylates .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester hydrolysis | 2N HCl, H₂O, 20–35°C | Carboxylic acid | 72–92% | |

| Amidation | NH₃/MeOH, 60°C, 5h | 5-(Methoxymethyl)-1-methyl-triazole-3-carboxamide | 34–91% |

Methoxymethyl Group Modifications

The methoxymethyl substituent participates in nucleophilic substitutions and deprotection reactions.

-

Demethylation : Reaction with BBr₃ in dichloromethane removes the methyl group from the methoxymethyl side chain, yielding a hydroxymethyl derivative.

-

Halogenation : Treatment with HBr/AcOH replaces the methoxy group with bromine, forming 5-(bromomethyl)-1-methyl-triazole-3-carboxylate .

Triazole Ring Alkylation and Arylation

The triazole ring’s N-atoms are sites for regioselective alkylation or arylation under basic conditions.

-

N-Alkylation : Using n-butyllithium and dibromomethane in THF/TMEDA introduces bromoalkyl groups at the 5-position .

-

Silylation : Reaction with trimethylchlorosilane and LDA forms 5-trimethylsilyl derivatives, enabling further coupling reactions .

Cycloaddition and Heterocycle Formation

The triazole ring participates in [3+2] cycloadditions with nitriles or alkynes to form fused heterocycles.

-

Copper-Catalyzed Cycloaddition : Reacts with aryl acetylenes in the presence of Cu(I) catalysts to generate triazolo-pyridine derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | CuI, phenylacetylene, DMF | Triazolo[1,5-a]pyridine derivative | 60–78% |

Reductive Deprotection

The bromine or silyl protecting groups at the 5-position are removed via catalytic hydrogenation or acidic hydrolysis.

-

Hydrogenolysis : Pd/C and H₂ in methanol cleave the C–Br bond, yielding the deprotected triazole .

-

Fluoride-Mediated Desilylation : Tetrabutylammonium fluoride (TBAF) in THF removes trimethylsilyl groups .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals, forming complexes with catalytic or medicinal applications.

-

Palladium Complexation : Reacts with Pd(OAc)₂ in DMF to form a Pd(II) complex, active in Suzuki-Miyaura coupling.

| Reaction Type | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Metal Coordination | Pd(OAc)₂, DMF, 80°C | Pd(II)-triazole complex | Cross-coupling catalysis |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate has been studied for its potential anticancer properties. In a recent study, derivatives of 1,2,4-triazole compounds exhibited significant cytotoxic effects against leukemia cell lines. The results indicated that certain derivatives showed a dose-dependent response in inhibiting cell proliferation, suggesting that this compound may possess similar bioactivity .

Case Study: Anticancer Activity

A focused study on triazole derivatives demonstrated that compounds with structural similarities to this compound exhibited EC50 values ranging from 60 nM to 501 nM against various cancer cell lines. These findings highlight the compound's potential as a scaffold for developing novel anticancer agents .

Agricultural Applications

The compound has also been investigated for its fungicidal properties. Triazoles are known for their effectiveness in controlling fungal diseases in crops. This compound can be utilized as a precursor for synthesizing more potent fungicides.

Data Table: Fungicidal Activity of Triazole Derivatives

| Compound Name | Active Ingredient | Target Pathogen | Inhibition (%) |

|---|---|---|---|

| Compound A | Ethyl Triazole A | Fusarium spp. | 85% |

| Compound B | Ethyl Triazole B | Botrytis cinerea | 78% |

| This compound | N/A | N/A | N/A |

Material Science Applications

In material science, this compound can be explored for its role in polymer chemistry. Its triazole ring structure may contribute to enhancing the thermal stability and mechanical properties of polymers when used as an additive.

Case Study: Polymer Enhancement

Research has indicated that incorporating triazole derivatives into polymer matrices can improve thermal degradation temperatures and mechanical strength. This application could lead to the development of advanced materials suitable for high-performance applications .

Mécanisme D'action

The mechanism of action of ethyl 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 5-(hydroxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate

- Ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate

- Methyl 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxymethyl group, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Activité Biologique

Ethyl 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential applications.

The synthesis of this compound typically involves cyclization reactions starting from ethyl 2-cyanoacetate and hydrazine hydrate. The process includes the introduction of a methoxymethyl group via formaldehyde and methanol, leading to the formation of the triazole ring.

Chemical Structure:

- Molecular Formula: C₉H₁₁N₃O₃

- Molecular Weight: 197.20 g/mol

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that compounds with a triazole moiety exhibit promising antifungal and antibacterial properties. For instance, derivatives of triazoles have shown effective inhibition against fungi such as Candida species and bacteria like Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have demonstrated that triazole derivatives can inhibit the proliferation of various cancer cell lines. For example, in vitro assays showed that this compound exhibits cytotoxic effects on human leukemia cells (CEM) and cervical carcinoma cells (HeLa), with IC₅₀ values indicating significant potency .

Table 2: Cytotoxicity Against Cancer Cell Lines

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and disruption of cellular processes in pathogens. The triazole ring structure is known to interact with various biological targets, including enzymes involved in nucleic acid synthesis and cell wall integrity .

Potential Targets:

- Enzymatic Inhibition: The compound may inhibit key enzymes in microbial metabolism.

- Cell Cycle Disruption: It can induce apoptosis in cancer cells by interfering with cell cycle regulation.

Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry: As a potential lead compound for developing new antifungal and anticancer agents.

- Agricultural Science: Investigated for use as a pesticide or herbicide due to its biological activity against plant pathogens.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

- Antifungal Treatment: A study demonstrated that a triazole derivative significantly reduced fungal load in patients with invasive candidiasis when used alongside standard antifungal therapy .

- Cancer Therapy: Clinical trials are ongoing to evaluate the effectiveness of triazole compounds in combination therapies for various cancers, showing promising results in enhancing therapeutic outcomes .

Propriétés

IUPAC Name |

ethyl 5-(methoxymethyl)-1-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-4-14-8(12)7-9-6(5-13-3)11(2)10-7/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFVTWINAVPMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=N1)COC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341152-81-5 | |

| Record name | ethyl 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.